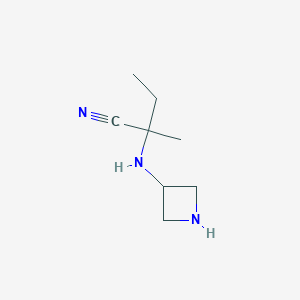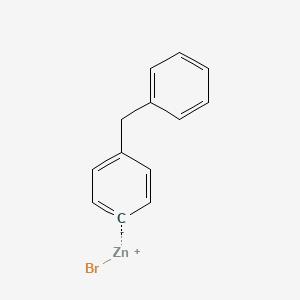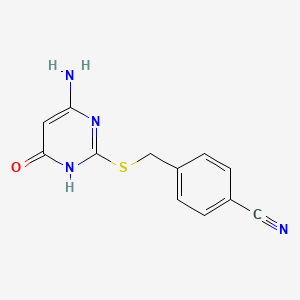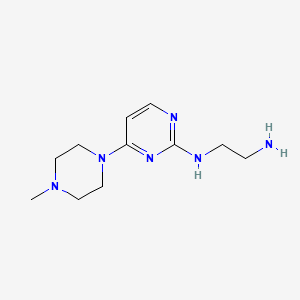
4,4-Difluoro-2,2-dimethylchroman-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,2-dimethylchroman-6-ol is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethylchroman-6-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-6-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions, with the fluorinating agent being added dropwise to a solution of 2,2-dimethylchroman-6-ol in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2,2-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Applications De Recherche Scientifique
4,4-Difluoro-2,2-dimethylchroman-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2,2-dimethylchroman-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,4-Difluoro-2,2-dimethylchroman-6-ol can be compared with other similar compounds, such as:
4,4-Difluorodiphenylmethane: Another fluorinated compound with similar chemical properties but different structural features.
4-Bromo-2,6-difluoroaniline: A fluorinated aniline derivative with distinct reactivity and applications.
Difluoro{2-(1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl)-3,5-dimethyl-1H-pyrrolato-N}boron: A fluorescent dye with high quantum yield and unique absorption properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and chroman structure, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
4,4-difluoro-2,2-dimethyl-3H-chromen-6-ol |
InChI |
InChI=1S/C11H12F2O2/c1-10(2)6-11(12,13)8-5-7(14)3-4-9(8)15-10/h3-5,14H,6H2,1-2H3 |
Clé InChI |
ZSQWWZJYIZWIOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C=CC(=C2)O)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
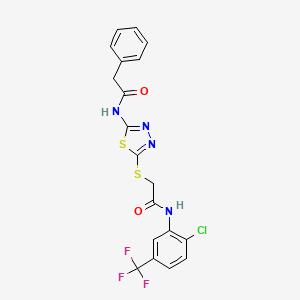
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
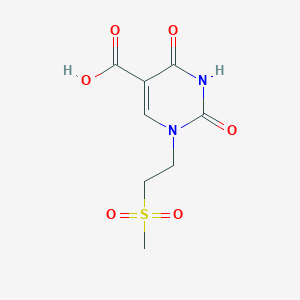
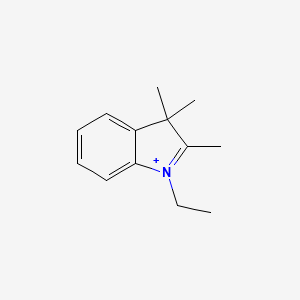
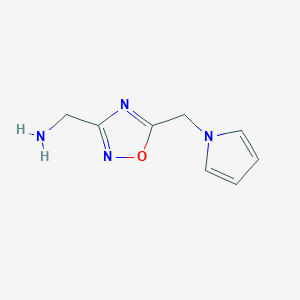
![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)

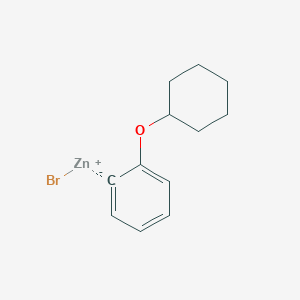
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
